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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

Cat. No.: B029535

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylpyridine scaffold is a privileged structure in medicinal chemistry,
serving as a versatile building block for the development of novel therapeutic agents. Its
derivatives have demonstrated a wide spectrum of biological activities, including potent
anticancer, antimicrobial, and kinase inhibitory effects. This technical guide provides an in-
depth overview of the synthesis, biological evaluation, and mechanism of action of these
promising compounds, with a focus on quantitative data, detailed experimental protocols, and
the elucidation of relevant signaling pathways.

Anticancer Activity

Derivatives of 2-amino-5-methylpyridine have emerged as a significant class of anticancer
agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of
action often involve the inhibition of key enzymes that regulate cell growth and proliferation,
such as cyclin-dependent kinases (CDKs) and the PISK/Akt/mTOR signaling pathway.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-amino-5-methylpyridine derivatives is summarized
below. The half-maximal inhibitory concentration (IC50) values represent the concentration of
the compound required to inhibit the growth of cancer cells by 50%.
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Derivative Cancer Cell

Compound ID . IC50 (uM) Reference
Class Line
1 Pyridine-urea MCF-7 (Breast) 0.11 [1]
2 Pyridine-urea MCF-7 (Breast) 0.80 [1]
o VEGFR-2
3 Pyridine-urea ) 3.93 [1]
(Kinase)
o VEGFR-2
4 Pyridine-urea ] 5.0 [1]
(Kinase)

Pyridine-thiazole

5 ] HCT-116 (Colon)  Not specified [2]
hybrid
Pyridine-thiazole N

6 ] MCF-7 (Breast) Not specified [2]
hybrid
Imidazo[1,2- HCC1937

7 o 45 [3]
a]pyridine (Breast)
Imidazo[1,2- HCC1937

8 o 47.7 [3]
a]pyridine (Breast)

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the
cytotoxic effects of compounds on cancer cell lines.

e Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10*4 cells per well and
incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of the 2-amino-5-
methylpyridine derivatives for 48 or 72 hours.[1]

o MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
solution to each well and incubate for 4 hours.
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e Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan
crystals.

e Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IC50 value.

Kinase Inhibition Assay (ADP-Glo™ Assay): This luminescence-based assay measures the
activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

o Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

e Reaction Setup: In a 384-well plate, add the diluted compound, the target kinase (e.g.,
VEGFR-2), and the substrate in an appropriate assay buffer.

e Reaction Initiation: Initiate the kinase reaction by adding ATP.
 Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP.

» Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

e Luminescence Measurement: Measure the luminescence using a plate reader.

» Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The anticancer effects of many 2-amino-5-methylpyridine derivatives are attributed to their
ability to modulate critical signaling pathways involved in cancer progression. One of the most
significant is the PISK/Akt/mTOR pathway, which is frequently hyperactivated in various
cancers.
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Inhibition of the PISK/Akt/mTOR signaling pathway.
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Antimicrobial Activity

2-Amino-5-methylpyridine derivatives have also demonstrated significant potential as
antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative
bacteria, as well as fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism.

Derivative

Compound ID Microorganism MIC (ug/mL) Reference
Class
2-amino-3-
9 . S. aureus 0.039 [4]
cyanopyridine
2-amino-3-
10 o B. subtilis 0.039 [4]
cyanopyridine
2-amino-5- -
] Gram-positive
11 substituted ) 0.039 [1]
o bacteria
pyridine

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an
antimicrobial agent.

e Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10"5 CFU/mL)
in a suitable broth medium (e.g., Mueller-Hinton broth).

e Compound Dilution: Prepare serial twofold dilutions of the 2-amino-5-methylpyridine
derivatives in the broth medium in a 96-well microtiter plate.

 Inoculation: Inoculate each well with the bacterial suspension.
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 Incubation: Incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound at which no visible
bacterial growth (turbidity) is observed.[5]

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-5-methylpyridine derivatives is highly dependent on the
nature and position of substituents on the pyridine ring.

o Anticancer Activity: For pyridine-urea derivatives, the presence of specific substituents on the
phenylurea moiety can significantly influence their antiproliferative activity. For instance,
certain substitutions can enhance the inhibitory activity against kinases like VEGFR-2.[1]

o Antimicrobial Activity: In a series of 2-amino-5-substituted pyridine derivatives, replacing a
benzotriazole moiety with thiophenol was found to exhibit the strongest fungicidal and
bactericidal activity.[1] Furthermore, for some 2-amino-3-cyanopyridine derivatives, the
presence of a cyclohexylamine group appears to be crucial for activity against Gram-positive
bacteria.[4]

Synthesis of 2-Amino-5-methylpyridine Derivatives

The versatile 2-amino-5-methylpyridine core can be functionalized through various synthetic
routes to generate a diverse library of compounds for biological screening.

General Synthesis of N-Aryl-N'-(5-methylpyridin-2-
yl)ureas

A common method for the synthesis of pyridine-urea derivatives involves the reaction of 2-
amino-5-methylpyridine with an appropriate isocyanate.

2-Amino-5-methylpyridine

N-Aryl-N'-(5-methylpyridin-2-yl)urea

Aryl Isocyanate
(R-N=C=0)
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Synthesis of N-Aryl-N'-(5-methylpyridin-2-yl)ureas.

Synthesis of Fused Heterocyclic Systems: Pyrimido[4,5-
d]pyrimidines

The 2-amino group of 2-amino-5-methylpyridine serves as a key functional group for the
construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are
known to possess potent anticancer and kinase inhibitory activities. A general approach
involves a multi-step synthesis starting from a 2-aminopyridine derivative.
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Step 3: Fundtionalization

6-Amino-uracil Derivative

Step 4: Final|Ring Closure

Pyrimido[4,5-d]pyrimidine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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